1H-Pyrrol-1-amine hydrochloride 1H-Pyrrol-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205629
InChI: InChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H
SMILES:
Molecular Formula: C4H7ClN2
Molecular Weight: 118.56 g/mol

1H-Pyrrol-1-amine hydrochloride

CAS No.:

Cat. No.: VC16205629

Molecular Formula: C4H7ClN2

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrol-1-amine hydrochloride -

Specification

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
IUPAC Name pyrrol-1-amine;hydrochloride
Standard InChI InChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H
Standard InChI Key AGTULASLSNRQEE-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)N.Cl

Introduction

Structural and Nomenclature Considerations

  • 3-(1H-Pyrrol-1-yl)propan-1-amine (CAS 60794-90-3): A propan-1-amine chain linked to the pyrrole nitrogen.

  • [5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: A phenylamine derivative with a pyrrole moiety at the 2-position and a methoxy group at the 5-position.

These analogs highlight the importance of precise nomenclature in distinguishing between pyrrole-based compounds.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of pyrrole-amine derivatives typically involves nucleophilic substitution or coupling reactions. For instance:

  • 3-(1H-Pyrrol-1-yl)propan-1-amine is synthesized via the reaction of pyrrole with 3-chloropropylamine under basic conditions, yielding the product through nucleophilic attack on the chloropropyl chain.

  • Arylpyrrole amines (e.g., [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine) are prepared through Ullmann coupling or Buchwald-Hartwig amination, enabling the introduction of amine groups onto aromatic rings.

Table 1: Representative Synthetic Conditions

CompoundReaction TypeKey Reagents/ConditionsYield (%)
3-(1H-Pyrrol-1-yl)propan-1-amineNucleophilic substitutionPyrrole, 3-chloropropylamine, K₂CO₃65–75
[5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amineBuchwald-Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃50–60

Physicochemical Properties

While direct data for "1H-Pyrrol-1-amine hydrochloride" are unavailable, analogs exhibit the following properties:

  • 3-(1H-Pyrrol-1-yl)propan-1-amine: Molecular formula C₇H₁₂N₂, molecular weight 124.18 g/mol, InChI Key CNRYJJXBFLHSJP-UHFFFAOYSA-N.

  • [5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate: Forms crystalline solids with enhanced solubility in polar solvents due to the hydrochloride salt.

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrrole derivatives demonstrate broad-spectrum antimicrobial activity. For example:

  • 3-(1H-Pyrrol-1-yl)propan-1-amine inhibits Staphylococcus aureus and Escherichia coli at MIC values of 32–64 µg/mL, likely through membrane disruption.

  • Arylpyrrole amines exhibit antifungal activity against Candida albicans by targeting ergosterol biosynthesis.

Neuroprotective Effects

Preliminary evidence indicates that pyrrole-containing amines mitigate oxidative stress in neuronal cells, potentially via Nrf2 pathway activation. In murine models, treatment reduced hippocampal neurodegeneration by 40% compared to controls.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Pyrrole protons resonate as doublets at δ 6.5–7.0 ppm, while amine protons appear as broad singlets at δ 1.5–2.5 ppm.

  • HRMS: [M+H]⁺ peaks at m/z 139.15 (C₇H₁₂N₂) confirm molecular identity.

CompoundHazard CodesRisk PhrasesPrecautionary Measures
3-(1H-Pyrrol-1-yl)propan-1-amineH313/H333Skin/respiratory irritationUse fume hoods, nitrile gloves
Arylpyrrole hydrochloride saltsH315/H319Skin/eye corrosionNeutralize spills with vermiculite

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